molecular formula C12H10BrNO4S2 B366386 METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE CAS No. 679413-92-4

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B366386
CAS No.: 679413-92-4
M. Wt: 376.3g/mol
InChI Key: LDBRNPORLIZBIF-UHFFFAOYSA-N
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Description

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoate ester group, a brominated thiophene ring, and a sulfonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Sulfonylation: The brominated thiophene is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Benzoate: The sulfonylated thiophene is coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid.

Scientific Research Applications

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonylamino group can form hydrogen bonds with target proteins, while the brominated thiophene ring may participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoate
  • Methyl 4-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate
  • Methyl 4-[(5-iodothiophen-2-yl)sulfonylamino]benzoate

Uniqueness

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

methyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)8-2-4-9(5-3-8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBRNPORLIZBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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